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Compound of Interest

Compound Name: 3-Aminophenol

Cat. No.: B1664112 Get Quote

Aminophenols, organic compounds featuring both an amino and a hydroxyl group attached to a

benzene ring, are fundamental building blocks in the synthesis of a wide range of chemicals,

from pharmaceuticals to dyes. The positional isomerism of the amino and hydroxyl groups—

ortho (2-aminophenol), meta (3-aminophenol), and para (4-aminophenol)—gives rise to

distinct physicochemical properties, reactivity, and toxicological profiles. This guide provides an

objective comparison of these three isomers, supported by experimental data, to inform

researchers, scientists, and drug development professionals in their applications.

Physicochemical Properties
The arrangement of the functional groups significantly influences the physical properties of the

aminophenol isomers, affecting their solubility, melting and boiling points, and acidity/basicity.

These properties are critical for determining appropriate reaction conditions, purification

methods, and formulation strategies.
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Property
2-Aminophenol
(ortho)

3-Aminophenol
(meta)

4-Aminophenol
(para)

CAS Number 95-55-6 591-27-5 123-30-8

Molar Mass ( g/mol ) 109.13 109.13 109.13

Appearance
White orthorhombic

pyramidal needles[1]

White crystals or off-

white flakes[2]

White or reddish-

yellow crystals[3]

Melting Point (°C) 174[1] ~123 187.5[4][5]

Boiling Point (°C) 164 (at 11 mmHg)[6] 164 (at 11 mmHg)[2]
284 (decomposes)[3]

[4]

Water Solubility

Slightly soluble in cold

water, soluble in hot

water[1]

3.5 g/100 mL
1.5 g/100 mL at

25°C[4][5]

Solubility in Solvents

Soluble in ethanol;

insoluble in

benzene[6]

Soluble in ethanol

Very soluble in

DMSO; soluble in

acetonitrile, ethyl

acetate, acetone;

slightly soluble in

ethanol, ether[4][5]

pKa (amino group) 4.78[1] 4.37[2] 5.48[4][5]

pKa (phenol group) 9.97[1] 9.82[2] 10.30[4][5]

Comparative Reactivity and Applications
The electronic effects of the amino and hydroxyl groups, dictated by their relative positions,

govern the chemical reactivity and utility of each isomer.

2-Aminophenol (OAP): The proximity of the amino and hydroxyl groups in the ortho position

facilitates intramolecular hydrogen bonding, resulting in a high melting point compared to

similar molecules.[1] This arrangement is ideal for the synthesis of heterocyclic compounds

like benzoxazoles and phenoxazines. It is a key intermediate in the production of metal-

complex dyes and serves as a reducing agent in photographic developers, marketed under

names like Atomal and Ortol.[1]
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3-Aminophenol (MAP): The meta-positioning of the functional groups makes direct

synthesis challenging, as electrophilic substitution reactions on aniline or phenol typically

favor ortho and para products.[7] Despite this, 3-aminophenol is a crucial intermediate in

the pharmaceutical industry, notably as a precursor for some antituberculosis drugs.[8]

4-Aminophenol (PAP): This isomer is arguably the most commercially significant, primarily

serving as the final intermediate in the industrial synthesis of the widely used analgesic and

antipyretic drug, paracetamol (acetaminophen).[4] The para-arrangement allows for distinct

reactivity; in neutral or acidic conditions, the amino group is more nucleophilic, whereas

under strong basic conditions, the deprotonated phenolic oxygen becomes the dominant

reactive site.[9] It is also used in the synthesis of other drugs, including the anti-cancer agent

cabozantinib, and as a developer in black-and-white film (e.g., Rodinal).[4]
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Fig. 1: Primary applications of aminophenol isomers.

Comparative Toxicology
The metabolism and resulting toxicity of aminophenols are isomer-specific, targeting different

organ systems. All isomers may cause mutations and should be handled with caution.[10]

2-Aminophenol: The critical toxic effect observed in animal studies is an increase in relative

liver weight.[11] It readily undergoes oxidation and cyclization in the presence of air.[12]
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3-Aminophenol: Its critical effects include reduced body weight and tremors in animal

models.[11]

4-Aminophenol: This isomer is noted for its significant nephrotoxicity (kidney toxicity).[11][13]

This is attributed to its metabolic oxidation by cytochrome P-450 in the kidney to a reactive

intermediate, p-benzoquinoneimine, which can bind to renal proteins and deplete

glutathione, leading to cellular damage.[11] Studies using rat renal slices confirmed that 4-

aminophenol is more toxic and causes more significant glutathione depletion than 2-

aminophenol.[14]
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Fig. 2: Metabolic pathway leading to 4-aminophenol nephrotoxicity.
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Protocol 1: Synthesis of p-Aminophenol via Catalytic
Hydrogenation of p-Nitrophenol
This protocol provides a general method for synthesizing aminophenols by reducing the

corresponding nitrophenol. This is a widely used and environmentally cleaner method

compared to older processes using iron powder.[1][15]

Materials:

p-Nitrophenol

Methanol (or Ethanol)

5% Platinum on Carbon (Pt/C) catalyst

Hydrogen gas supply

Pressurized reaction vessel (Parr hydrogenator or similar)

Filtration apparatus (e.g., Buchner funnel with Celite)

Methodology:

Reactor Setup: In a suitable pressurized reaction vessel, dissolve p-nitrophenol in methanol

to create a 10-20% (w/v) solution.

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5%

Pt/C catalyst. The typical catalyst loading is 1-5% by weight relative to the p-nitrophenol.

Hydrogenation: Seal the reactor. Purge the vessel several times with hydrogen gas to

remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100

psi).

Reaction: Begin vigorous stirring and heat the mixture to a target temperature (e.g., 50-

80°C). Monitor the reaction progress by observing the hydrogen uptake from the supply tank.

The reaction is typically complete when hydrogen consumption ceases.
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Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

Purge the vessel with an inert gas.

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid Pt/C

catalyst. Wash the filter cake with a small amount of fresh methanol to ensure complete

recovery of the product.

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure

using a rotary evaporator. The resulting solid is crude p-aminophenol.

Purification: The crude product can be purified by recrystallization from hot water or an

appropriate solvent mixture to yield high-purity p-aminophenol crystals.

Protocol 2: Analysis of Aminophenol Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the

purity of aminophenols and quantifying any related impurities, such as the starting nitrophenol

or over-reduction byproducts.[15]

Instrumentation & Reagents:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase A: 0.1% Phosphoric acid in water

Mobile Phase B: Acetonitrile

Aminophenol standard and sample solutions (prepared in mobile phase)

Methodology:

Sample Preparation: Accurately weigh and dissolve the aminophenol sample and a

reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the

solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:
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Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30°C

UV Detection Wavelength: 275 nm (adjust as needed for specific isomer and impurities)

Gradient Program:

0-2 min: 5% B

2-15 min: Linear gradient from 5% B to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B

20-25 min: Re-equilibration at 5% B

Data Analysis:

Run the reference standard to determine the retention time of the main aminophenol peak.

Inject the sample solution.

Identify the aminophenol peak in the sample chromatogram based on its retention time.

Calculate the purity by dividing the peak area of the aminophenol by the total area of all

peaks (Area % method). Quantify specific impurities using their respective reference

standards if available.
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Fig. 3: General experimental workflow for aminophenol synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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